molecular formula C7H5ClINO2 B1291610 2-Amino-4-chloro-5-iodobenzoic acid CAS No. 540501-04-0

2-Amino-4-chloro-5-iodobenzoic acid

Cat. No.: B1291610
CAS No.: 540501-04-0
M. Wt: 297.48 g/mol
InChI Key: VOCXXKZBKWSNCR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a halogenated benzoic acid derivative, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-iodobenzoic acid typically involves multiple steps starting from methyl anthranilate. The process includes iodination, Sandmeyer reaction, chlorination, and hydrolysis. Here is a detailed synthetic route:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

2-Amino-4-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase, affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-4-chloro-5-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.

Properties

IUPAC Name

2-amino-4-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXXKZBKWSNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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